molecular formula C6H15ClN2O B2787137 (2R)-2-Amino-N-ethylbutanamide;hydrochloride CAS No. 2343964-48-5

(2R)-2-Amino-N-ethylbutanamide;hydrochloride

Cat. No.: B2787137
CAS No.: 2343964-48-5
M. Wt: 166.65
InChI Key: HBFOAELYBQOTNE-NUBCRITNSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .

Mechanism of Action

Target of Action

The primary target of (2R)-2-Amino-N-ethylbutanamide hydrochloride is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of ionotropic glutamate receptor, which plays a crucial role in synaptic plasticity and memory function .

Mode of Action

(2R)-2-Amino-N-ethylbutanamide hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses .

Biochemical Pathways

The compound affects the glutamatergic system, specifically the pathway involving the NMDA receptor . By antagonizing NMDA receptors, it increases extracellular glutamate levels . This action can lead to a cascade of events, including the activation of AMPA receptors and the initiation of intracellular signaling pathways .

Pharmacokinetics

It is known that the compound has a rapid onset of action and a relatively short half-life . Its bioavailability and distribution within the body are likely influenced by factors such as its lipophilicity, protein binding, and metabolism .

Result of Action

The compound’s action results in a decrease in presynaptic activity and glutamate release . This can lead to various molecular and cellular effects, including changes in synaptic plasticity and neuronal excitability . The compound’s antidepressant effects are thought to be related to these changes .

Action Environment

The action of (2R)-2-Amino-N-ethylbutanamide hydrochloride can be influenced by various environmental factors. For example, the presence of other neurotransmitters or drugs can affect the compound’s binding to its target receptor . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves identifying areas of ongoing research related to the compound, such as potential applications or new synthesis methods .

Properties

IUPAC Name

(2R)-2-amino-N-ethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFOAELYBQOTNE-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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